Benzoyl chloride, 3,5-bis(chlorosulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl chloride, 3,5-bis(chlorosulfonyl)- is a chemical compound with the molecular formula C7H3Cl3O5S2 and a molecular weight of 337.585 g/mol . It is characterized by the presence of two chlorosulfonyl groups attached to the benzoyl chloride structure. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoyl chloride, 3,5-bis(chlorosulfonyl)- typically involves the chlorosulfonation of benzoyl chloride. The reaction is carried out by treating benzoyl chloride with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
C6H5COCl+2HSO3Cl→C6H3(COCl)(SO2Cl)2+2HCl
This reaction requires careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of benzoyl chloride, 3,5-bis(chlorosulfonyl)- is scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Benzoyl chloride, 3,5-bis(chlorosulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form benzoic acid and hydrochloric acid.
Reduction: It can be reduced to form the corresponding benzoyl compound.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis: Water or aqueous solutions are used for hydrolysis reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonates: Formed from reactions with alcohols.
Benzoic Acid: Formed from hydrolysis reactions.
Scientific Research Applications
Benzoyl chloride, 3,5-bis(chlorosulfonyl)- is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of benzoyl chloride, 3,5-bis(chlorosulfonyl)- involves its reactivity with nucleophiles. The chlorosulfonyl groups are highly electrophilic, making the compound reactive towards nucleophilic attack. This reactivity is utilized in various chemical transformations, including the formation of sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler compound with a single acyl chloride group.
3-Chlorosulfonylbenzoyl Chloride: Contains one chlorosulfonyl group.
4-Chlorosulfonylbenzoyl Chloride: Contains one chlorosulfonyl group at a different position
Uniqueness
Benzoyl chloride, 3,5-bis(chlorosulfonyl)- is unique due to the presence of two chlorosulfonyl groups, which enhance its reactivity and make it suitable for specific chemical transformations that simpler compounds cannot achieve. This dual functionality allows for the formation of more complex and diverse chemical structures .
Properties
CAS No. |
37828-01-6 |
---|---|
Molecular Formula |
C7H3Cl3O5S2 |
Molecular Weight |
337.6 g/mol |
IUPAC Name |
3,5-bis(chlorosulfonyl)benzoyl chloride |
InChI |
InChI=1S/C7H3Cl3O5S2/c8-7(11)4-1-5(16(9,12)13)3-6(2-4)17(10,14)15/h1-3H |
InChI Key |
UCPAOLHXMFSGKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.